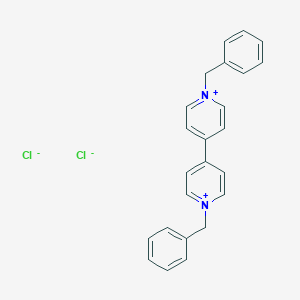
1,1'-二苄基-4,4'-联吡啶二氯化物
描述
1,1'-Dibenzyl-4,4'-bipyridinium dichloride (DBP-Cl) is a bipyridinium salt that has been used in a variety of laboratory experiments and scientific research applications. It is a colorless, crystalline solid that is soluble in water and organic solvents. DBP-Cl has a wide range of uses in organic chemistry, biochemistry, and other scientific fields.
科学研究应用
电化学行为:Elofson和Edsberg(1957年)研究了1,1'-二苄基-4,4'-联吡啶二氯化物的极谱行为,揭示了其在第一个单电子步骤中可逆还原波。这项研究对于理解该化合物的电化学性质(Elofson & Edsberg, 1957)具有重要意义。
配位聚合物:Zhang等人(2009年)描述了使用1,1'-二苄基-4,4'-联吡啶二氯化物与Cu(NO3)2合成独特配位聚合物,展示了有趣的电子跃迁和磁性能。这展示了该化合物在创造新型材料(Zhang et al., 2009)方面的潜力。
光致和热致变色行为:Yao等人(2009年)探索了与1,1'-二苄基-4,4'-联吡啶二氯化物形成新型配位化合物,展示了显著的光诱导和热诱导的颜色变化。这项研究突出了该化合物在开发具有响应性变色特性的材料(Yao et al., 2009)方面的实用性。
电致变色性质:Hoshino等人(2009年)研究了1,1'-二苄基-4,4'-联吡啶的电致变色性质,观察到从紫色到透明到白色的可逆颜色变化。这项研究对于智能窗户和显示器应用至关重要(Hoshino et al., 2009)。
配位聚合物中的光致变色性质:Liu等人(2017年)研究了含有1,1'-二苄基-4,4'-联吡啶二氯化物的配位聚合物的光致变色行为,指出了电荷分布对这些性质的影响。这项研究对于开发光响应材料(Liu等人,2017)至关重要。
伪轮烷和轮烷的形成:Braunschweig等人(2006年)表明二苄基-4,4′-联吡啶衍生物形成了伪轮烷和轮烷等复合物,这对于分子机器和可切换设备应用(Braunschweig et al., 2006)至关重要。
作用机制
Target of Action
The primary target of 1,1’-Dibenzyl-4,4’-bipyridinium dichloride is the electron transport chain in the thylakoid membranes . It acts as a mediator, facilitating the transport of electrons.
Mode of Action
The compound interacts with its target by forming a path for the transport of electrons from the thylakoid membranes to the mediator . This interaction results in changes in the electrical properties of the system.
Biochemical Pathways
The affected pathway is the electron transport chain, a crucial component of photosynthesis and cellular respiration. The downstream effects include enhanced electrical properties of the system, which can be utilized in various applications such as the fabrication of photo-driven bioanodes .
Pharmacokinetics
It is known to be soluble in water , which could potentially impact its bioavailability.
Result of Action
The molecular effect of the compound’s action is the change in color, which can be used to produce inversed images of fingermarks . On a cellular level, it can influence the electron transport chain, altering the electrical properties of the system .
安全和危害
The compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
未来方向
生化分析
Biochemical Properties
1,1’-Dibenzyl-4,4’-bipyridinium dichloride can be introduced to form a path for the transport of electrons from the thylakoid membranes to the mediator This property allows it to play a significant role in biochemical reactions, particularly those involving electron transport
Molecular Mechanism
It is known to act as a path for the transport of electrons , which suggests it may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for '1,1'-Dibenzyl-4,4'-bipyridinium dichloride' involves the reaction of 4,4'-bipyridine with benzyl chloride in the presence of a base to form 1,1'-dibenzyl-4,4'-bipyridine. This intermediate is then reacted with hydrochloric acid to form the final product, '1,1'-Dibenzyl-4,4'-bipyridinium dichloride'.", "Starting Materials": ["4,4'-bipyridine", "benzyl chloride", "base", "hydrochloric acid"], "Reaction": ["Step 1: Dissolve 4,4'-bipyridine in a suitable solvent such as ethanol or acetonitrile.", "Step 2: Add benzyl chloride and a base such as potassium carbonate or sodium hydroxide to the reaction mixture.", "Step 3: Stir the reaction mixture at an elevated temperature for several hours.", "Step 4: Cool the reaction mixture and filter the resulting solid.", "Step 5: Dissolve the solid in hydrochloric acid and stir the mixture at room temperature for several hours.", "Step 6: Filter the resulting solid and wash with water to obtain '1,1'-Dibenzyl-4,4'-bipyridinium dichloride' as a white crystalline solid."] } | |
CAS 编号 |
1102-19-8 |
分子式 |
C24H22ClN2+ |
分子量 |
373.9 g/mol |
IUPAC 名称 |
1-benzyl-4-(1-benzylpyridin-1-ium-4-yl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C24H22N2.ClH/c1-3-7-21(8-4-1)19-25-15-11-23(12-16-25)24-13-17-26(18-14-24)20-22-9-5-2-6-10-22;/h1-18H,19-20H2;1H/q+2;/p-1 |
InChI 键 |
AFJIFMFASWKFEU-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4.[Cl-].[Cl-] |
规范 SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4.[Cl-] |
其他 CAS 编号 |
1102-19-8 |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the electrochemical properties of benzyl viologen?
A2: Benzyl viologen exhibits two distinct reduction steps under polarographic analysis. [] The first step involves a single-electron reduction, which is reversible for both benzyl viologen and its analog, methyl viologen. [] The second reduction step, involving another electron transfer, is considered irreversible for benzyl viologen at the dropping mercury electrode, unlike methyl viologen, which shows fleeting reversibility. []
Q2: Can benzyl viologen be utilized for material science applications?
A3: Yes, research suggests that benzyl viologen can act as a corrosion inhibitor for Q235 steel in acidic environments (1 M HCl). [] The exact mechanism and effectiveness of this corrosion inhibition require further investigation. Additionally, a study has explored the potential of benzyl viologen for electrochromic detection of latent fingerprints on metal surfaces. [] This application leverages the color change of benzyl viologen upon reduction, potentially offering a sensitive visualization technique in forensic science.
Q3: How does the structure of viologen derivatives influence their complexation behavior?
A4: The structure of viologen derivatives significantly impacts their complexation behavior. For instance, while 1,1′-dimethyl-4,4′-bipyridinium dichloride (methyl viologen) forms a chiral charge-transfer (CT) complex with 9,10-bis(3,5-dihydroxyphenyl)anthracene (BDHA) that can host guest molecules like n-alkyl alcohols, 1,1′-diphenyl-4,4′-bipyridinium dichloride and 1,1′-dibenzyl-4,4′-bipyridinium dichloride form achiral CT complexes without guest inclusion. [] This difference in complexation behavior likely arises from variations in steric hindrance and electronic effects imposed by the different substituents on the viologen core. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



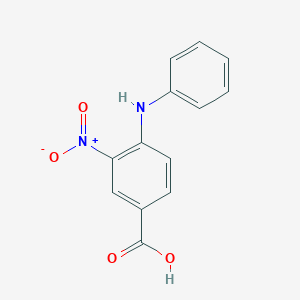
![Pyridine, 2-[2-(3-pyridinyl)ethenyl]-](/img/structure/B94293.png)


![5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B94299.png)

![[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B94301.png)
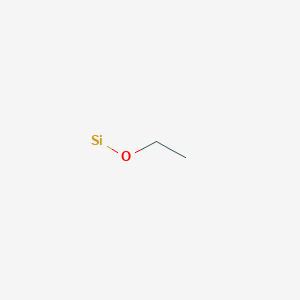
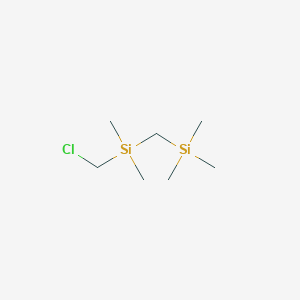
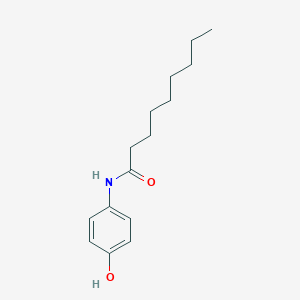


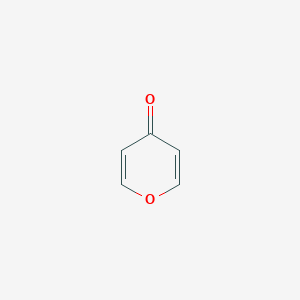
![Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro-](/img/structure/B94316.png)